(3S,9S)-1,7-Diazatricyclo[7.3.0.03,7]dodecane-2,8-dione
Overview
Description
Synthesis Analysis
Research on compounds with similar structural features, such as tetracyclo and diazatricyclo systems, reveals intricate synthesis methods involving multistep reactions, Diels-Alder reactions, and the strategic use of catalysts and specific reactants for cyclization and functional group transformations. For example, the synthesis of related compounds often involves the formation of fused ring systems through reactions like the Diels-Alder reaction, showcasing the complexity and precision required in synthesizing such molecules (Nakazaki et al., 1975).
Molecular Structure Analysis
The molecular structure of compounds within this class, including diazatricyclo and tetracyclo systems, has been elucidated through techniques like X-ray crystallography and NMR spectroscopy. These studies reveal details about the conformation, stereochemistry, and electron distribution within the molecules, highlighting the complex interplay of atomic arrangements that contribute to the compound's stability and reactivity. For instance, studies on related compounds provide insights into their centrosymmetric molecules and the conformation of fused ring patterns, contributing to our understanding of structural properties and stability (Gainsford et al., 1995).
Chemical Reactions and Properties
The reactivity of "(3S,9S)-1,7-Diazatricyclo[7.3.0.03,7]dodecane-2,8-dione" and related compounds involves a variety of chemical reactions, including cycloadditions, electrophilic substitutions, and rearrangements. These reactions are crucial for modifying the compound's structure and introducing functional groups that can alter its chemical properties. Studies on analogous compounds have explored reactions such as the retro-Diels-Alder reaction and transannular cyclization, shedding light on the synthetic versatility and reactivity of these molecules (Stájer et al., 2001).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystal structure, are influenced by their molecular geometry and intermolecular forces. Research on related molecules has provided valuable data on their crystalline structure, highlighting the importance of hydrogen bonding and molecular symmetry in determining their physical state and stability (Gluziński et al., 1991).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards various reagents, are key to understanding the compound's behavior in different chemical environments. Investigations into similar diazatricyclo and tetracyclo compounds have unveiled their reactivity patterns, providing insights into how structural features like ring strain and electron distribution affect their chemical behavior. This knowledge is crucial for applications in synthesis and material science (Kostyanovsky et al., 1999).
Scientific Research Applications
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Synthesis of New Organic Compounds
- The compound is involved in the synthesis of Tetracyclo[7.3.0.03,7.04,10]dodecane-2,8-dione, also known as "[8]Diisotwistane-2,8-dione" . This process involves the Diels-Alder reaction of hydroquinone with diethyl fumarate .
- The methods of application involve complex organic synthesis procedures, including the Diels-Alder reaction .
- The outcome of this application is the production of new organic compounds with unique properties .
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High-Energy Density Material Design
- A similar compound, 4,6,10,12-tetranitro-5,11-bis(nitroimino)-2,8-dioxa-4,6,10,12-tetraaza-tricyclo[7,3,0,03,7]dodecane, has been studied as a potential high-energy density material (HEDM) .
- The methods of application involve computational chemistry techniques, such as density functional theory (DFT), to investigate the geometric structure and thermodynamic properties of the compound .
- The outcome of this application could potentially be the design of new HEDMs with improved performance characteristics .
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Design of High-Energy Density Materials
- A similar compound, 4,6,10,12-tetranitro-5,11-bis(nitroimino)-2,8-dioxa-4,6,10,12-tetraaza-tricyclo[7,3,0,03,7]dodecane, has been studied as a potential high-energy density material (HEDM) .
- The methods of application involve computational chemistry techniques, such as density functional theory (DFT), to investigate the geometric structure and thermodynamic properties of the compound .
- The outcome of this application could potentially be the design of new HEDMs with improved performance characteristics .
-
Conducting Polymers
- While not directly related to “(3S,9S)-1,7-Diazatricyclo[7.3.0.03,7]dodecane-2,8-dione”, conducting polymers and their synthesis is a field of research that often involves complex organic compounds .
- The methods of application in this field involve the synthesis of polymers with unique properties, such as electrical conductivity, photoconductivity, liquid crystal properties, and chiral recognition .
- The outcome of this application is the production of new materials with unique properties that can be used in various applications, such as electronics .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3S,9S)-1,7-diazatricyclo[7.3.0.03,7]dodecane-2,8-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c13-9-7-3-1-5-11(7)10(14)8-4-2-6-12(8)9/h7-8H,1-6H2/t7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKASXWPLSXFART-YUMQZZPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)N3CCCC3C(=O)N2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C(=O)N3CCC[C@H]3C(=O)N2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201313224 | |
Record name | (5aS,10aS)-Octahydro-5H,10H-dipyrrolo[1,2-a:1′,2′-d]pyrazine-5,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201313224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,9S)-1,7-Diazatricyclo[7.3.0.03,7]dodecane-2,8-dione | |
CAS RN |
19943-27-2 | |
Record name | Cyclo(L-prolyl-L-prolyl) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19943-27-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclo(prolylproline) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019943272 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (5aS,10aS)-Octahydro-5H,10H-dipyrrolo[1,2-a:1′,2′-d]pyrazine-5,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201313224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CYCLO(PROLYLPROLINE) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XGU973420W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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